molecular formula C14H19NO3S B8628576 ethyl 2-methyl-4-(1,3-thiazole-2-carbonyl)cyclohexane-1-carboxylate

ethyl 2-methyl-4-(1,3-thiazole-2-carbonyl)cyclohexane-1-carboxylate

Cat. No.: B8628576
M. Wt: 281.37 g/mol
InChI Key: LHYOLBMJFVREIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-methyl-4-(1,3-thiazole-2-carbonyl)cyclohexane-1-carboxylate is an organic compound that features a cyclohexane ring substituted with a thiazole moiety and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-(1,3-thiazol-2-ylcarbonyl)cyclohexanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2-methyl-4-(1,3-thiazole-2-carbonyl)cyclohexane-1-carboxylate is unique due to its combination of a cyclohexane ring with a thiazole moiety, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H19NO3S

Molecular Weight

281.37 g/mol

IUPAC Name

ethyl 2-methyl-4-(1,3-thiazole-2-carbonyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C14H19NO3S/c1-3-18-14(17)11-5-4-10(8-9(11)2)12(16)13-15-6-7-19-13/h6-7,9-11H,3-5,8H2,1-2H3

InChI Key

LHYOLBMJFVREIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1C)C(=O)C2=NC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled solution of iPrMgCl—LiCl (1.3 M in THF, 187 mL, 243 mmol) at −5° C. was added thiazole (17.4 mL, 243 mmol) at such a rate that the internal temperature did not exceed 5° C. The resulting slurry was warmed to 15° C. over 15 minutes, and then cooled to −10° C. To the reaction mixture was added ethyl 4-formyl-2-methylcyclohexanecarboxylate (41 g, 207 mmol) as a solution in THF (100 mL) at such a rate the internal temperature did not exceed 5° C. The reaction mixture was stirred for 30 minutes at 0° C., and then quenched with water (100 mL) and diluted with EtOAc (500 mL) and 1N HCl (500 mL). The organic layer was separated, and the aqueous layer extracted again with EtOAc (700 mL). The organic layers were combined, dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was diluted with DCM (500 mL), and to this mixture was added Dess-Martin periodinane (88 g, 208 mmol). During the addition, the temperature was controlled such that the internal temperature did not exceed 35° C. After 1 hour, the reaction mixture was cooled to room temperature and then diluted with saturated aqueous NaHCO3 (600 mL), aqueous 5% sodium sulfite (600 mL), and dichloromethane (600 mL). The heterogeneous mixture was stirred until both layers were clear. The layers were separated and the aqueous layer was extracted a second time with dichloromethane (600 mL). The organic layers were combined, dried over MgSO4, filtered, absorbed on silica, and purified by silica gel chromatography to afford ethyl 2-methyl-4-(1,3-thiazol-2-ylcarbonyl)cyclohexanecarboxylate. MS ESI calc'd. for C14H20NO3S [M+H]+ 282. found 282.
Quantity
187 mL
Type
reactant
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
88 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Four

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